molecular formula C21H25N3O4S2 B3304791 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide CAS No. 921871-84-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide

Cat. No.: B3304791
CAS No.: 921871-84-3
M. Wt: 447.6 g/mol
InChI Key: XLKIOKDABYRVTL-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide is a complex organic compound with a molecular structure that includes a benzothiazole ring, a dimethylsulfamoyl group, and a pentyloxybenzamide moiety

Preparation Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the pentyloxybenzamide moiety through an amide coupling reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.

    Industry: The compound can be used in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can influence the compound’s solubility and bioavailability, while the pentyloxybenzamide moiety may enhance its binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-4-5-6-12-28-16-9-7-8-15(13-16)20(25)23-21-22-18-11-10-17(14-19(18)29-21)30(26,27)24(2)3/h7-11,13-14H,4-6,12H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIOKDABYRVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide
Reactant of Route 5
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N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide
Reactant of Route 6
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide

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